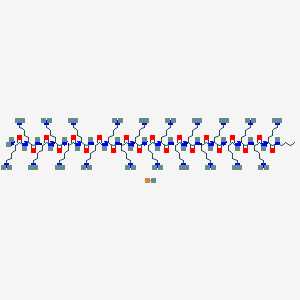

![molecular formula C17H11FN2O4 B2748060 N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide CAS No. 1023807-67-1](/img/structure/B2748060.png)

N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

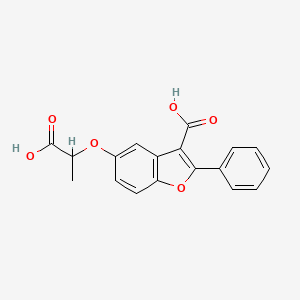

“N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide” is an organic compound that has received significant attention in recent years due to its potential applications in various scientific fields and industries. It is a derivative of indane-1,3-dione, a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies. For instance, a series of N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives were synthesized in good yield and assayed for their inhibitory potency against monoamine oxidase (MAO) isoforms . The structures of the newly synthesized compounds were characterized by IR, 1 H-NMR, 13 C-NMR, and mass spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 35 bonds, including 26 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 6 double bonds, and 12 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. Additionally, it contains 1 aliphatic ketone, 1 aromatic ketone, and 1 aromatic nitro group .Scientific Research Applications

Medicinal Chemistry and Drug Design

Medicinal chemistry plays a pivotal role in public health by designing and developing new pharmaceutical compounds. Researchers investigate synthetic, semi-synthetic, and natural biologically active substances. In the case of our compound, understanding its molecular interactions, triggered functional groups, and physicochemical properties is crucial. By studying these aspects, chemists can tailor drugs for safety and efficacy, ultimately enhancing quality of life .

Anti-Oxidant Properties

The compound’s structure suggests potential antioxidant activity. Researchers have screened derivatives of phenoxy acetamide, including our compound, for their ability to scavenge free radicals and protect cells from oxidative stress. These investigations aim to identify novel antioxidants that could have therapeutic applications .

Industrial Applications

Beyond medicine, phenoxy acetamide derivatives find use in industrial processes. Researchers explore their role as catalysts, stabilizers, or functional additives. Investigating the compound’s behavior under various conditions helps optimize industrial applications, such as polymerization or material synthesis .

Environmental Chemistry

Understanding the fate and behavior of this compound in the environment is essential. Researchers study its degradation pathways, persistence, and potential impact on ecosystems. This knowledge informs environmental risk assessments and guides regulatory decisions .

Computational Chemistry

Computational tools aid in predicting the compound’s behavior, interactions, and stability. Quantum mechanical calculations provide insights into its electronic structure, reactivity, and binding affinity with biological targets. Such information assists in drug design and optimization .

Agrochemical Research

Phenoxy acetamide derivatives may have applications in agriculture. Investigating their effects on plant growth, pests, and diseases can lead to the development of novel agrochemicals. These compounds might enhance crop yield, protect against pathogens, or improve soil health .

Future Directions

The future directions of research on this compound could involve designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could open up new possibilities for the development of novel and safe tailored drugs .

properties

IUPAC Name |

N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O4/c18-10-5-7-11(8-6-10)24-9-14(21)19-20-15-16(22)12-3-1-2-4-13(12)17(15)23/h1-8H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWXGALKAIOMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NNC(=O)COC3=CC=C(C=C3)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid](/img/structure/B2747977.png)

![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2747983.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2747997.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2748000.png)